molecular formula C21H22ClN3O2 B2967936 N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775471-59-4

N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2967936
CAS RN: 1775471-59-4
M. Wt: 383.88
InChI Key: QHUWIKCJNOKUKQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various synthesis methods have been developed for quinazoline derivatives, involving reactions with aminoesters, caprolactam, and isothiocyanates (Markosyan et al., 2006).

  • Structural Elucidation : Spectral analysis techniques, including IR, NMR, and Mass spectroscopy, have been employed to determine the structural properties of quinazoline derivatives (Desai, Dodiya, & Shihora, 2011).

Pharmacological Properties

  • Antitumor Activity : Some quinazoline derivatives have shown significant antitumor properties, evaluated through in vitro and in vivo studies (Deady et al., 2003).

  • Antimicrobial Activity : Compounds with quinazoline structure have been tested for their antimicrobial efficacy against various bacterial and fungal strains (Desai, Dodiya, Bhatt, & Kumar, 2011).

  • Analgesic Properties : Certain quinazolinone derivatives have been synthesized and evaluated for their potential analgesic activity (Saad, Osman, & Moustafa, 2011).

Biochemical Research

  • Enzyme Inhibition : Research on quinazoline derivatives includes studying their inhibitory effects on enzymes such as monoamine oxidase and dihydrofolate reductase (Stevens et al., 1984).

  • Computational Studies : DFT and TD-DFT/PCM calculations have been performed for molecular structure and spectroscopic characterization of quinazoline compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Material Science

  • Dye Synthesis : Quinazoline derivatives have been used in the synthesis of dyes for applications like dyeing polyester fibers, demonstrating their versatility in material science applications (Khalifa et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-2-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUWIKCJNOKUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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